molecular formula C20H22N4O4 B2880749 N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1234987-51-9

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2880749
CAS No.: 1234987-51-9
M. Wt: 382.42
InChI Key: JEENZXJGRQBWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide” is a type of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .


Synthesis Analysis

These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . A detailed structure-activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple ring structures and functional groups. The structure includes a benzo[d][1,3]dioxol-5-yl group, a pyridin-2-yl group, and a piperidin-4-yl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling . This reaction is a key step in the synthesis of these compounds .

Scientific Research Applications

RuO4-mediated Oxidation of N-benzylated Tertiary Amines

This study examines the oxidation of N-benzylmorpholine, -piperidine, and -pyrrolidine by RuO4, highlighting the process's regioselectivity and the formation of lactams and benzaldehyde derivatives. The research provides insights into the oxidation reactions of tertiary amines, which could be relevant for the synthesis or modification of complex organic compounds including N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide (Petride et al., 2004).

Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

Research on the effects of selective OX1R antagonists on binge eating models in rats suggests a role for these mechanisms in compulsive food consumption. This study could imply potential therapeutic applications for compounds targeting specific receptors, indicating a broader research field for compound modifications and receptor targeting (Piccoli et al., 2012).

Molecular Interaction with CB1 Cannabinoid Receptor

This study focuses on the antagonist interaction with the CB1 cannabinoid receptor, offering a detailed analysis of molecular conformations and binding models. Such research could be foundational for developing new therapeutic agents targeting cannabinoid receptors, suggesting potential research applications for structurally similar compounds (Shim et al., 2002).

Synthesis and Evaluation of Arylsulfonamide Derivatives

Exploring arylsulfonamide derivatives for their α1-adrenergic receptor antagonistic activities, this study could hint at cardiovascular or urological applications for similar compounds. Understanding the structure-activity relationships in these derivatives could inform the design and synthesis of new compounds for specific receptor targeting (Rak et al., 2016).

Novel Pathways to Nitrogen Heterocycles

Investigations into novel synthetic pathways for creating nitrogen heterocycles from glyoxal monohydrazones suggest a rich area of research for developing pharmaceuticals or other biologically active molecules. This approach could be relevant for synthesizing or modifying compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide, showcasing the versatility of such compounds in synthetic chemistry (Jolivet-Fouchet et al., 1998).

Mechanism of Action

These compounds have shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c25-19(20(26)23-15-4-5-16-17(11-15)28-13-27-16)22-12-14-6-9-24(10-7-14)18-3-1-2-8-21-18/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEENZXJGRQBWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.